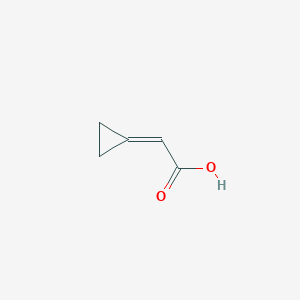
4'-Ethynyl-3-fluoro-biphenyl
描述
4’-Ethynyl-3-fluoro-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethynyl group attached to the 4’ position and a fluorine atom attached to the 3 position of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-3-fluoro-biphenyl typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core. A boronic acid derivative of one benzene ring is coupled with a halogenated derivative of the other benzene ring in the presence of a palladium catalyst and a base.
Sonogashira Coupling: The ethynyl group is introduced using a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of 4’-Ethynyl-3-fluoro-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Electrophilic Aromatic Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds, while reduction can lead to the formation of alkenes or alkanes.
Cross-Coupling Reactions: The compound can participate in various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Electrophilic Fluorinating Agents: Such as Selectfluor for introducing fluorine atoms.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Biphenyls: Resulting from electrophilic aromatic substitution.
Carbonyl Compounds: From oxidation of the ethynyl group.
Alkenes and Alkanes: From reduction of the ethynyl group.
科学研究应用
4’-Ethynyl-3-fluoro-biphenyl has several applications in scientific research:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) due to its unique electronic properties.
Pharmaceuticals: Investigated for its potential as a building block in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Chemical Biology: Utilized in the study of protein-ligand interactions and as a probe in biochemical assays.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4’-Ethynyl-3-fluoro-biphenyl depends on its specific application:
In Materials Science: The compound’s electronic properties, such as its ability to participate in π-π stacking interactions, make it useful in the design of electronic materials.
In Pharmaceuticals: The ethynyl and fluorine groups can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
4-Fluorobiphenyl: Lacks the ethynyl group but shares the biphenyl core and fluorine substitution.
4’-Ethynylbiphenyl: Similar structure but without the fluorine atom.
3-Fluorobiphenyl: Similar structure but without the ethynyl group.
Uniqueness: 4’-Ethynyl-3-fluoro-biphenyl is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and reactivity.
属性
IUPAC Name |
1-ethynyl-4-(3-fluorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHYBIHMLKKWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B3145133.png)


![Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate](/img/structure/B3145155.png)





![3-ethynylbenzo[b]thiophene](/img/structure/B3145228.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)



